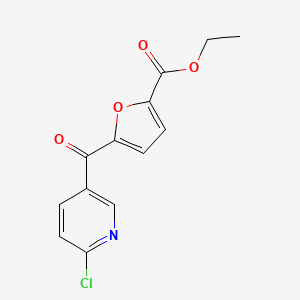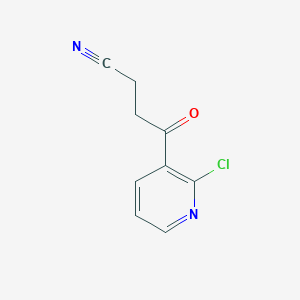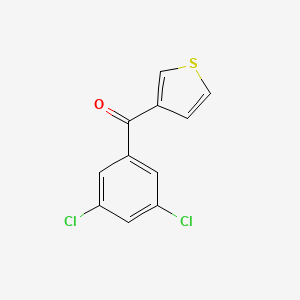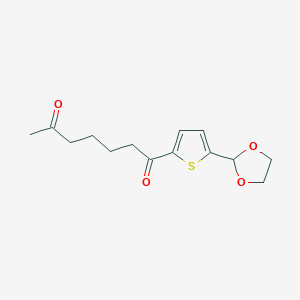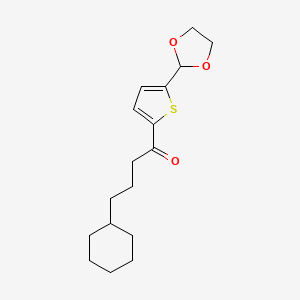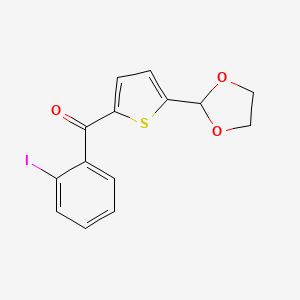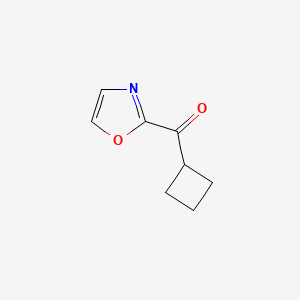
Sudan IV-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sudan IV-d6 is a deuterium-labeled version of Sudan IV, a lysochrome (fat-soluble dye) diazo dye. It is commonly used as an analytical standard in various scientific applications. The compound is known for its ability to stain lipids, triglycerides, and lipoproteins on frozen paraffin sections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sudan IV-d6 involves the incorporation of deuterium atoms into the molecular structure of Sudan IV. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally includes the following steps:
Diazotization: The starting material, aniline, is diazotized using nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo dye.
Deuterium Exchange: The final step involves the exchange of hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and pH. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sudan IV-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Sudan IV-d6 is widely used in scientific research due to its unique properties:
Biology: Employed in staining techniques to visualize lipids and other cellular components.
Medicine: Utilized in research related to lipid metabolism and related disorders.
Industry: Applied in quality control processes for the detection of illegal dyes in food products.
Mechanism of Action
The mechanism of action of Sudan IV-d6 involves its ability to bind to lipids and other hydrophobic molecules. This binding is facilitated by the hydrophobic nature of the dye, allowing it to interact with lipid bilayers and other non-polar structures. The deuterium labeling does not significantly alter the binding properties but allows for more precise analytical measurements using techniques like mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
Sudan I: Another azo dye used for similar staining purposes.
Sudan II: Similar in structure but with different staining properties.
Sudan III: Used for staining triglycerides and lipids in biological samples.
Uniqueness of Sudan IV-d6
This compound is unique due to its deuterium labeling, which enhances its utility as an analytical standard. The deuterium atoms provide a distinct mass shift, allowing for more accurate quantification in mass spectrometry analyses. This makes this compound particularly valuable in research and quality control applications .
Properties
Molecular Formula |
C24H20N4O |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(1E)-3,4,5,6,7,8-hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one |
InChI |
InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,27H,1-2H3/b26-25?,28-24+/i4D,5D,8D,9D,11D,14D |
InChI Key |
KMDLOETUWUPGMB-HKFNDDFESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N/NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C)[2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


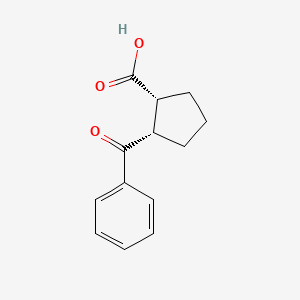
![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1368575.png)
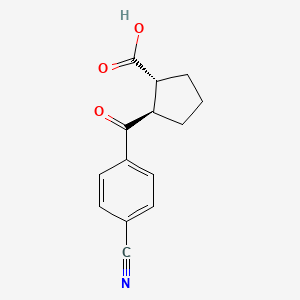


![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)
